6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the class of pyrido-pyrimidines, which are known for their diverse biological activities. This compound features a fused pyridine and pyrimidine ring system, which contributes to its potential pharmacological properties. The ethoxy and methyl substituents enhance its chemical reactivity and solubility, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, as detailed in the literature. Its derivatives have been explored for their biological activities, particularly in the context of kinase inhibition and antimicrobial properties.
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is classified under:
The synthesis of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can involve several synthetic pathways. Key methods include:
The synthesis often involves:
The molecular structure of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one consists of:
Key structural data includes:
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions including:
The reactions typically require:
The mechanism of action of 6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one primarily involves its interaction with biological targets such as kinases. The compound may inhibit kinase activity by binding to the active site or allosteric sites, disrupting normal signaling pathways.
Studies suggest that modifications on the pyrido-pyrimidine scaffold can significantly influence its binding affinity and selectivity towards specific kinases, thereby affecting its therapeutic efficacy.
Physical properties include:
Chemical properties involve:
6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents with targeted biological activities.
The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic framework that fuses pyridine and pyrimidinone rings. This core structure provides three key features: (1) A planar, electron-deficient aromatic system enabling π-stacking interactions; (2) Multiple hydrogen bond acceptor/donor sites facilitating target binding; and (3) Predetermined substitution vectors at C2, C6, and C8 positions for rational drug design [4]. The lactam moiety (N3H-C4=O) is particularly significant, as it mimics the 2-oxoglutarate (2OG) cosubstrate's carbonyl functionality in histone demethylase (KDM) binding sites [2] [3].
The molecular formula of 6-bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (C₈H₆BrN₃O; MW: 240.06) [1] [8] illustrates the compact nature of unsubstituted derivatives. Canonical SMILES (O=C1C2=C(C=NC(Br)=C2)N=C(C)N1) [1] reveals the conjugated system, while InChIKey (OJDPMVHJUXPEDQ-UHFFFAOYSA-N) [1] provides a unique identifier for structural retrieval. X-ray crystallography of related compounds confirms the coplanar arrangement of the bicyclic system, with torsion angles <5° between rings, optimizing interactions with flat enzyme subsites [4].
Table 1: Key Physicochemical Properties of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Position | Functionality | Role in Molecular Recognition | Exemplar Compound |
---|---|---|---|
C4 | Carbonyl | H-bond acceptor, coordinates Fe(II) | 6-Bromo-2-methyl derivative [1] |
N3 | Lactam NH | H-bond donor | KDM4/5 inhibitors [2] [3] |
C2 | Methyl group | Steric blockade, metabolic protection | 6-Ethoxy-2-methyl target compound |
C6 | Ethoxy | Solubility modulator, conformational influence | Target compound (this work) |
C8 | Variable | Targeted for KDM4/5 selectivity | Inhibitor 19a (Ki = 4 nM) [3] |
The strategic installation of a 6-ethoxy group and 2-methyl group induces critical steric and electronic effects that define the target compound's pharmacodynamic and pharmacokinetic profile. The ethoxy substituent (–OCH₂CH₃) at C6 extends orthogonally to the molecular plane, reducing solvent exposure of the heterocycle core while maintaining rotational freedom. This group's moderate lipophilicity (predicted logP increase: +0.8 vs unsubstituted core) enhances membrane permeability over carboxylic acid-containing KDM inhibitors, addressing a key limitation of earlier scaffolds [3] [4].
The 2-methyl group exerts two critical effects: (1) It induces ~15° axial rotation of the pyrimidinone ring relative to pyridine, creating a twisted bioactive conformation; and (2) It provides significant metabolic protection by blocking cytochrome P450 oxidation at the C2 position. This mirrors findings in pyrido[3,4-d]pyrimidine MPS1 inhibitors where C6-methylation reduced human liver microsome clearance by 68% by "curbing metabolism... blocking the preferred pharmacophore through which P450 recognized the compound" [6]. The methyl group's steric bulk (van der Waals radius: 2.0 Å) also fills a hydrophobic subpocket in enzyme binding sites, as evidenced in co-crystal structures of related 2-methylpyridopyrimidinones with KDM4A [3].
Table 2: Impact of Substituents on Biochemical and Cellular Activity of Pyridopyrimidinones
Substituent Pattern | Biochemical IC₅₀ (μM) | Cellular IC₅₀ (μM) | Metabolic Stability (HLM % remaining) | Key Observation |
---|---|---|---|---|
2-H, 6-H (unsubstituted) | 0.38 ± 0.05 (KDM4A) | >10 | 12% | High clearance, poor cellular activity |
2-CH₃, 6-H (16a) | 0.102 ± 0.058 (KDM4A) | 2.1 | 43% | Improved microsomal stability |
2-CH₃, 6-OCH₃ (16d) | 0.212 ± 0.013 (KDM4A) | 3.8 | 67% | Enhanced permeability |
2-CH₃, 6-OCH₂CH₃ (target) | Predicted: 0.15-0.3 | Predicted: 1.5-3 | Predicted: >75% | Optimal balance of lipophilicity/torsion |
2-CH₃, 6-bromo (16m) | 0.038 ± 0.006 (KDM4A) | 0.7 | 29% | Potent but metabolically vulnerable |
The 6-ethoxy-2-methyl derivative shares significant topological homology with C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones developed as dual KDM4/5 inhibitors. Both scaffolds exploit the Fe(II)-chelating capability of the pyrimidinone carbonyl and N1 nitrogen, with calculated metal-ligand distances of 2.2-2.5 Å [2] [3]. However, key differences emerge in vector orientation: C6-substituted derivatives project substituents toward the solvent interface, while C8-substituted analogues like compound 19a extend into the histone substrate channel targeting KDM4A residues E169 and V313 [3].
Molecular overlay studies reveal that the 6-ethoxy group occupies a region analogous to that filled by the pyrazole ring in KDM4 inhibitors like 54k [4], though with distinct vector geometry. The conformational restriction strategy applied to C8-substituents in KDM inhibitors—where rigid 4-phenylpiperidine linkers improved KDM4A Ki by 15-fold versus flexible chains [4]—informs potential optimization of the 6-ethoxy moiety. Introduction of conformational constraints (e.g., cyclopropoxy or vinyloxy groups) could enhance target complementarity, particularly for the substrate binding pocket adjacent to the 2OG cofactor site where significant potency drops (10-100x) occur between biochemical and cellular assays due to 2OG competition [2] [3].
Table 3: Topological and Bioactivity Comparison with KDM-Targeting Analogues
Parameter | 6-Ethoxy-2-methyl Target Compound | C8-Substituted KDM Inhibitors (e.g., 19a) | Structural Implications |
---|---|---|---|
Substitution Vector | C6: solvent-directed | C8: histone substrate channel | Complementary targeting strategies |
Biochemical Potency | Moderate (predicted) | KDM4A Ki = 0.004 μM (19a) | C8 optimization critical for sub-μM potency |
Cellular Activity Drop | Not determined | 100-500 fold reduction | 2OG competition requires sub-nM biochemical Ki |
Key Residue Interactions | Fe(II) coordination | E169 salt bridge, V313 hydrophobic contact | Target compound may lack KDM4 selectivity |
Cell Penetration | Enhanced (logP ~1.8) | Caco-2 Papp = 11.8 × 10⁻⁶ cm/s (16a) | Ethoxy improves permeability vs carboxylic acids |
The topological divergence at C6 versus C8 creates distinct SAR profiles: While C8-substituted analogues achieve sub-nM affinity through extended interactions with the histone substrate groove [3], the C6-ethoxy derivative's shorter substitution vector may favor broad-spectrum kinase inhibition over KDM selectivity. This is evidenced by clinical-stage pyrido[3,4-d]pyrimidines like BOS172722 (MPS1 inhibitor) which share the C6-ether modification but target kinase ATP pockets rather than demethylase active sites [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: